tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a pyridine ring substituted with chloro and trifluoromethyl groups. Its unique structure imparts specific chemical properties that make it valuable in different applications.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .
Preparation Methods
The synthesis of tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyridine intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with an appropriate reagent to introduce the oxy-methyl group.
Formation of the pyrrolidine intermediate: The pyrrolidine ring is synthesized separately, often starting from a suitable amine precursor.
Coupling reaction: The pyridine and pyrrolidine intermediates are coupled under specific conditions to form the final product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but contains a boron group instead of the chloro group.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Another similar compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N2O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)9-24-13-12(17)6-11(7-21-13)16(18,19)20/h6-7,10H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZLRVDNSNKSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107241 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-56-6 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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